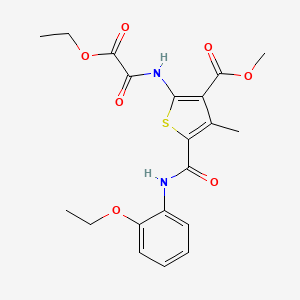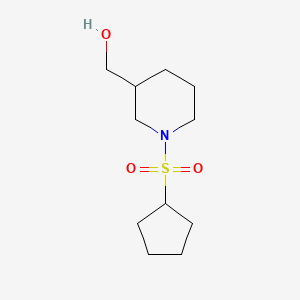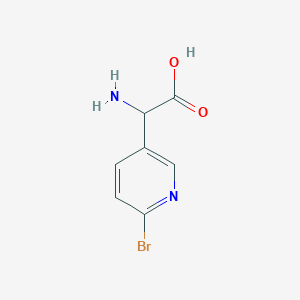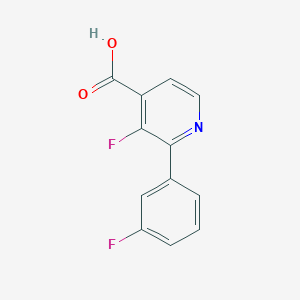
4-((4-Fluorophenyl)thio)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Fluorophenyl)thio)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core with a 4-fluorophenylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)nicotinaldehyde typically involves the reaction of 4-fluorothiophenol with nicotinaldehyde under specific conditions. One common method is the Claisen-Schmidt condensation, where nicotinaldehyde reacts with 4-fluorothiophenol in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((4-Fluorophenyl)thio)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-((4-Fluorophenyl)thio)nicotinic acid.
Reduction: 4-((4-Fluorophenyl)thio)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((4-Fluorophenyl)thio)nicotinaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((4-Fluorophenyl)thio)nicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 4-((4-Chlorophenyl)thio)nicotinaldehyde
- 4-((4-Methylphenyl)thio)nicotinaldehyde
- 4-((4-Bromophenyl)thio)nicotinaldehyde
Comparison: 4-((4-Fluorophenyl)thio)nicotinaldehyde is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Propriétés
Formule moléculaire |
C12H8FNOS |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)sulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNOS/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H |
Clé InChI |
BLBYKFLXDLUKLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)SC2=C(C=NC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)




